REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[SH:9].[CH:10](OCC)(OCC)OCC>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[CH:10][S:9][C:3]=2[CH:4]=1
|
Name
|
|
Quantity
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1.19 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1)Br)S
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Name
|
|
Quantity
|
9.7 mL
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Type
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reactant
|
Smiles
|
C(OCC)(OCC)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A reflux condenser with a vacuum/nitrogen inlet was
|
Type
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CUSTOM
|
Details
|
the system was degassed
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Type
|
CUSTOM
|
Details
|
by evacuating to 5 mm Hg
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Type
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ADDITION
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Details
|
To the solution was added 200 mg dithiothreitol
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Type
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TEMPERATURE
|
Details
|
the reaction was heated
|
Type
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CUSTOM
|
Details
|
using a 80° C.
|
Type
|
CUSTOM
|
Details
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for 12 h
|
Duration
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12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(N=CS2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |